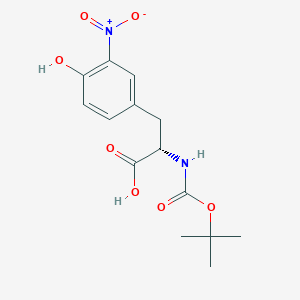

Boc-3-nitro-L-tyrosine

Vue d'ensemble

Description

Boc-3-nitro-L-tyrosine is a labelled analogue of nitrotyrosine . It is a derivative of L-tyrosine having a nitro group at the 3-position on the phenyl ring . It is used as an oxidant and cytotoxic agent .

Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O7 . It is a derivative of L-tyrosine, with a nitro group at the 3-position on the phenyl ring . The IUPAC name is (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available sources .Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 326.31 . The melting point is between 144 - 148 °C . It should be stored at 2-8 °C .Applications De Recherche Scientifique

1. Synthesis in Opioid Ligands

Boc-3-nitro-L-tyrosine and its derivatives have been utilized in the synthesis of opioid ligands. Bender et al. (2015) reported the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine and its incorporation into opioid peptidomimetics, which often display superior potency at opioid receptor types (Bender et al., 2015).

2. Role in Protein Modification and Tissue Injury

The reaction of nitrite with hypochlorous acid forms reactive species capable of nitrating phenolic substrates such as tyrosine, which is important in understanding inflammation-mediated protein modification and tissue injury. Eiserich et al. (1996) demonstrated the formation of nitrating species that modify tyrosine, indicating potential mediators of inflammation (Eiserich et al., 1996).

3. Analytical Chemistry Applications

This compound is significant in analytical chemistry for identifying nitrated peptides. Lee et al. (2009) described a chemical approach for the analysis of nitrated peptides using mass spectrometry, indicating its role in studying biological phenomena like cellular signal transduction and age-related disorders (Lee et al., 2009).

4. Use in Fluorescent Substrates for Endopeptidases

In the development of fluorescent substrates for enzymes, Meldal and Breddam (1991) prepared N alpha-Fmoc-3-nitro-L-tyrosine and utilized it in peptide substrates. The fluorescence of anthraniloyl group, quenched by 3-nitrotyrosine, increases with cleavage of peptide bonds (Meldal & Breddam, 1991).

5. Mechanistic Studies in Membranes

Bartesaghi et al. (2006) used the hydrophobic tyrosine analogue N-t-BOC-L-tyrosine tert-butyl ester (BTBE) in liposomes to study peroxynitrite-dependent tyrosine nitration in membranes. This research provides insights into physicochemical and biochemical factors controlling protein and lipid nitration in biomembranes (Bartesaghi et al., 2006).

Mécanisme D'action

Target of Action

Boc-3-nitro-L-tyrosine primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the balance of the antioxidant glutathione within the cells.

Mode of Action

It is known to act as anoxidant and cytotoxic agent . This suggests that it may interact with its target by inducing oxidative stress, which can lead to cell damage or death.

Biochemical Pathways

Given its role as an oxidant and cytotoxic agent, it is likely to impact pathways related tooxidative stress and cell survival .

Pharmacokinetics

It is known that nitrotyrosine, a related compound, undergoes metabolism to form3-nitro-4-hydroxyphenylacetic acid (NHPA) , which is excreted in the urine .

Result of Action

Given its role as an oxidant and cytotoxic agent, it is likely to causecellular damage and potentially lead to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 - 8 °C . Furthermore, its efficacy could potentially be influenced by the presence of other compounds or conditions that affect oxidative stress levels within the cell.

Propriétés

IUPAC Name |

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOHDYUJJUVBQB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)